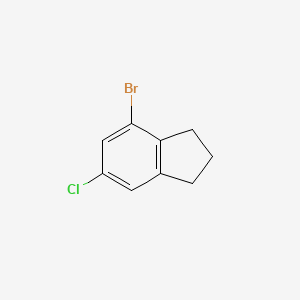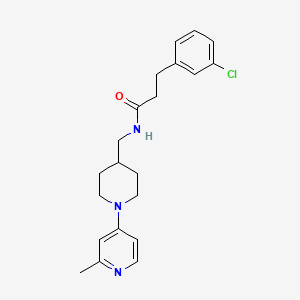![molecular formula C11H10BrCl3N2OS B2397294 2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide CAS No. 317377-58-5](/img/structure/B2397294.png)
2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide is a useful research compound. Its molecular formula is C11H10BrCl3N2OS and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Characterization
The synthesis and characterization of novel heterocyclic compounds, including those with thiazole and pyrrol motifs, are of significant interest due to their potential applications in drug discovery and materials science. For instance, Kariuki et al. (2022) detailed the synthesis of novel heterocycles with high yields, showcasing the versatility of thiazole derivatives in organic synthesis Kariuki et al., 2022. This research highlights how complex heterocyclic compounds can be synthesized and characterized, which is relevant for understanding the possible synthetic routes and characterization techniques that might be applied to our compound of interest.
Biological Activities
Compounds containing thiazole and pyrrol motifs have been extensively studied for their biological activities. Abdelhamid et al. (2010) explored the synthesis and antimicrobial activity of thiazole derivatives, providing insights into the potential antimicrobial properties of structurally related compounds Abdelhamid et al., 2010. Such studies suggest that our compound could also possess interesting biological activities worth investigating.
Material Science Applications
The structural motifs found in the compound suggest potential applications in materials science, such as in the development of organic semiconductors or as ligands in metal-organic frameworks (MOFs). For example, Li et al. (2012) described the synthesis of novel Cd(II) MOFs using bis(imidazolyl) and zwitterionic dicarboxylate ligands, indicating the utility of complex organic molecules in crafting materials with unique properties Li et al., 2012.
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of imidazole and thiazole, both of which are known to interact with various biological targets . .
Mode of Action
Many imidazole and thiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the trichloroethanone group may also influence the compound’s interaction with its targets.
Biochemical Pathways
Many imidazole and thiazole derivatives are known to affect various biochemical pathways, including those involved in inflammation, pain perception, and microbial growth .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability .
Result of Action
Many imidazole and thiazole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects .
Action Environment
The compound is known to be sensitive to light and humidity, suggesting that these factors may influence its stability .
Propriétés
IUPAC Name |
2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrol-2-yl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2OS.BrH/c1-6-15-8(5-18-6)7-3-9(16(2)4-7)10(17)11(12,13)14;/h3-5H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSYWGSVNOKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN(C(=C2)C(=O)C(Cl)(Cl)Cl)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)

![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)
![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)
![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)

![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)
![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)
![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)

![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)